5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of brominated aniline derivatives is a topic of interest in the field of organic chemistry due to their potential applications in various industries. For instance, the synthesis of 4-(4-bromopropyloxy)-4'-(4-alkyloxybenzylidene)anilines involves the introduction of a bromopropyloxy chain to the phenyl ring, which affects the liquid crystalline properties of the compounds . Additionally, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides results in multiple arylation through C-C and C-H bond cleavages, leading to the formation of tetraarylethanes and diarylisochroman-3-ones . These methods could potentially be adapted for the synthesis of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline.
Molecular Structure Analysis
The molecular structure of brominated aniline derivatives significantly influences their properties and applications. For example, the crystal structure of bromo-(2-diphenylphosphino-N-(2-oxybenzylidene)-aniline)-nickel was determined using X-ray diffraction, revealing intermolecular π-π interactions that are important for the material's polymerization activity . Although the exact structure of 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline is not provided, similar analytical techniques could be used to elucidate its molecular structure.
Chemical Reactions Analysis
Brominated aniline derivatives can undergo various chemical reactions. The ortho-bromination of [14C]-aniline leads to the selective formation of ortho- and para-bromoanilines, which can then be further transformed into different brominated compounds through diazotization and subsequent reactions . These reactions highlight the reactivity of bromoaniline compounds and suggest that 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline could also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aniline derivatives are diverse and depend on their molecular structure. The study of 4-(4-bromopropyloxy)-4'-(4-alkyloxybenzylidene)anilines revealed that the presence of a bromine atom can alter the mesomorphic properties of the compounds . Furthermore, the copolymerization of aniline with o-bromoaniline resulted in materials with semiconducting properties, which were characterized by various techniques such as FTIR, UV-Vis spectroscopy, XRD, and conductivity measurements . These findings suggest that 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline could also exhibit unique physical and chemical properties that could be explored for potential applications in electronic devices.
Scientific Research Applications
Nucleophilic Substitution Reactions
5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline, due to its structural components, may be involved in nucleophilic substitution reactions, similar to those observed in studies of 5-bromo-6-methyluridines. These reactions can lead to various products depending on the nucleophiles and reaction conditions, highlighting the compound's versatility in synthetic chemistry (Sarma, Klein, & Otter, 1994).
Conversion of Phenols to Anilines
Research has shown that bromo-substituted compounds can be utilized in the conversion of phenols to anilines through one-pot synthesis methods, which may be applicable to 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline. This conversion process is valuable for producing anilines, which are important intermediates in the production of dyes, drugs, and other chemicals (Mizuno & Yamano, 2005).
Adsorption Studies
Compounds containing bromo-aniline structures have been investigated for their adsorption properties, particularly in removing pollutants from water. Studies on adsorption using bromo-aniline derivatives can provide insights into developing new materials for environmental cleanup and filtration technologies (Yuan et al., 2013).
Synthesis and Characterization of Derivatives
The bromo and aniline functional groups in 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline allow for the synthesis of various derivatives, which can be characterized and studied for their unique properties. These derivatives could have potential applications in the development of new materials, pharmaceuticals, or as intermediates in organic synthesis (Öztürk et al., 2013).
Spectrophotometric Determination of Metals
Compounds similar to 5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline have been used as reagents in the spectrophotometric determination of metals. These applications are crucial in analytical chemistry for detecting and quantifying trace metals in various samples, including environmental and biological samples (Sakai, Maeda, & Ura, 1999).
properties
IUPAC Name |
5-bromo-2-(5-methyl-2-propan-2-ylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-10(2)13-6-4-11(3)8-16(13)19-15-7-5-12(17)9-14(15)18/h4-10H,18H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJETXONEKOVFFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-isopropyl-5-methylphenoxy)aniline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.